![molecular formula C20H20N2O2S B3000930 3-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one CAS No. 899759-35-4](/img/structure/B3000930.png)
3-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one
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Overview
Description
The compound "3-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one" is a pyrazinone derivative, which is a class of organic compounds known for their diverse range of biological activities. The structure of this compound suggests that it may have interesting chemical and physical properties due to the presence of both methoxy and methylsulfanyl substituents attached to the aromatic rings.
Synthesis Analysis
The synthesis of pyrazinone derivatives can be achieved through various methods. One such method is the addition-rearrangement reaction of dihydropyrans with sulfonyl isocyanates, as described in the synthesis of functionalized 2-piperidones . Although the exact synthesis of the compound is not detailed in the provided papers, similar strategies involving the use of sulfonyl isocyanates or thiophenols in a mechanochemical process could potentially be adapted for its synthesis .
Molecular Structure Analysis
The molecular structure of pyrazinone derivatives is characterized by the presence of a pyrazinone core, which is a six-membered heterocyclic ring containing nitrogen atoms. The substituents on the aromatic rings, such as methoxy and methylsulfanyl groups, can influence the electronic properties of the molecule. For instance, the methoxy group is an electron-donating substituent, which could affect the reactivity and stability of the compound .
Chemical Reactions Analysis
The chemical reactivity of pyrazinone derivatives can vary depending on the substituents present on the aromatic rings. The compound may undergo polarographic reduction in a manner similar to other pyrazole derivatives, which exhibit reduction in multiple electron steps depending on their protonation state . The presence of electron-donating and electron-withdrawing groups can also influence the course of such electrode processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazinone derivatives are influenced by their molecular structure. The electron-donating methoxy group can enhance the efficiency of neutral singlet excited-state formation, which is important for chemiluminescence emission . The solubility, melting point, and stability of the compound can be affected by the nature of the substituents and the overall molecular conformation. The polarographic studies suggest that the reduction behavior of these compounds can be studied in various solvent mixtures, providing insights into their electrochemical properties .
properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14-8-9-15(2)16(12-14)13-25-19-20(23)22(11-10-21-19)17-6-4-5-7-18(17)24-3/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTYIXHBTOGYJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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